molecular formula C9H9N3O3 B1452267 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1158262-66-8

7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1452267
CAS No.: 1158262-66-8
M. Wt: 207.19 g/mol
InChI Key: HBMPOORAOWRZKQ-UHFFFAOYSA-N
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Description

“7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1158262-66-8 . It has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-4-3-6(13)12-8(10-4)7(9(14)15)5(2)11-12/h3,13H,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

It should be stored at a temperature between 28 C . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis and modification of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been extensively studied. For example, Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. This research demonstrated a method for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of the core structure in synthesizing novel compounds with potential biological activities (Drev et al., 2014).

Heterocyclic Compound Synthesis

Kumar and Mashelker (2007) described the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate. These compounds were expected to exhibit enhanced hypertensive activity, showcasing the potential pharmacological applications of derivatives related to this compound (Kumar & Mashelker, 2007).

Molecular Diversity and Crystallography

Ahmetaj et al. (2013) developed a protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. This study underscores the chemical diversity achievable with pyrazolo[1,5-a]pyrimidine derivatives, offering a wide array of compounds for further pharmacological or material science research (Ahmetaj et al., 2013).

Supramolecular Chemistry

Portilla et al. (2006) investigated the supramolecular chemistry of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the hydrogen-bonded chain and framework structures in crystals. This research contributes to our understanding of the structural properties of these compounds, which is critical for designing new materials or drugs (Portilla et al., 2006).

Properties

IUPAC Name

2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-4-3-6(13)12-8(10-4)7(9(14)15)5(2)11-12/h3,11H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMPOORAOWRZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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